molecular formula C7H13NO2 B13161169 Methyl 1-(ethylamino)cyclopropane-1-carboxylate

Methyl 1-(ethylamino)cyclopropane-1-carboxylate

Cat. No.: B13161169
M. Wt: 143.18 g/mol
InChI Key: VWOMEMBBGYBUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of cyclopropane, a three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the ethylamino group further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(ethylamino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethylamine. One common method includes the esterification of cyclopropane-1-carboxylic acid followed by the introduction of the ethylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially for compounds that may be sensitive to prolonged exposure to certain conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-(ethylamino)cyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical entities, leading to the observed effects. The ethylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropane-1-carboxylate: A structural analog with similar reactivity but different functional groups.

    Ethyl 1-cyanocyclopropane-1-carboxylate: Another cyclopropane derivative with distinct chemical properties.

Uniqueness

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the ethylamino group. This combination imparts specific reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-(ethylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-8-7(4-5-7)6(9)10-2/h8H,3-5H2,1-2H3

InChI Key

VWOMEMBBGYBUAR-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.